molecular formula C13H9ClFNO3S B2459600 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride CAS No. 1016713-31-7

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B2459600
CAS No.: 1016713-31-7
M. Wt: 313.73
InChI Key: KXFCDHAFJMTJLI-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a fluorinated benzamido group at the para position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and advanced materials. Its structure combines a reactive sulfonyl chloride moiety with a fluorinated aromatic amide, enabling versatile reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCDHAFJMTJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016713-31-7
Record name 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride
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Preparation Methods

The synthesis of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

Primary and secondary amines react with the sulfonyl chloride group to form sulfonamides. For example, dimethylamine reacts with structurally similar 4-fluorobenzenesulfonyl chloride in THF/water at 0–20°C, yielding 4-fluoro-N,N-dimethylbenzenesulfonamide with quantitative yields .

ReagentConditionsProductYieldSource
DimethylamineTHF/H<sub>2</sub>O, 0–20°C4-Fluoro-N,N-dimethylbenzenesulfonamide86–100%
PiperazineTHF, triethylamine, rtPiperazine-sulfonamide conjugate77%

Reaction with Alcohols

Sulfonate esters form via reaction with alcohols. For instance, methanol in dichloromethane at room temperature facilitates esterification .

Chloride Exchange Reactions

The sulfonyl chloride group participates in S<sub>N</sub>2-type chloride exchange reactions. Kinetic studies on analogous compounds (e.g., 4-fluorobenzenesulfonyl chloride) reveal a Hammett ρ-value of +2.02, indicating high sensitivity to electron-withdrawing substituents .

Mechanism :

  • S<sub>N</sub>2 Pathway : A single transition state with symmetrical chloride exchange .

  • Steric Effects : Ortho-substituents increase reactivity by inducing structural strain, as shown in DFT calculations .

Hydrolysis

Sulfonyl chlorides hydrolyze in aqueous media to form sulfonic acids. For example, 4-fluorobenzenesulfonyl chloride reacts with water under basic conditions to yield 4-fluorobenzenesulfonic acid .

Coupling Reactions

The benzamide group enables further functionalization. For instance:

  • Amide Hydrolysis : Under acidic/basic conditions, the benzamide may hydrolyze to a carboxylic acid.

  • Buchwald–Hartwig Amination : The fluorine substituent on the benzamide can undergo palladium-catalyzed coupling with amines .

Biological Conjugation

The sulfonyl chloride group is widely used to covalently attach biomolecules (e.g., proteins, peptides) to solid supports. For example, 4-fluorobenzenesulfonyl chloride serves as an activating agent for immobilizing enzymes .

Thermal Stability

At elevated temperatures (>170°C), sulfonamide derivatives (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) react with sodium thiomethoxide to form thiolated products (31% yield) .

Key Structural Influences:

  • Electron-Withdrawing Fluorine : Enhances sulfonyl chloride reactivity by polarizing the S–Cl bond .

  • Steric Effects : The para-fluorobenzamide group may slightly hinder nucleophilic access to the sulfonyl chloride.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound has been explored as a potential building block in the synthesis of pharmaceuticals. Its sulfonyl group is crucial for enhancing the biological activity of drug candidates, particularly in targeting specific enzymes or receptors.
  • Inhibitory Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various biological pathways, including those relevant to cancer and infectious diseases. For example, studies have shown its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness .

Biochemistry

  • Protein Labeling : 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride serves as an activating agent for covalent attachment of biomolecules to solid supports, such as Sepharose beads. This application is vital in protein purification and characterization .
  • Fluorine NMR Studies : The compound is utilized in fluorine nuclear magnetic resonance (NMR) spectroscopy for studying protein structures and dynamics due to the unique properties of fluorine as a NMR-active nucleus .

Analytical Chemistry

  • Derivatization Techniques : The compound is employed in solid-phase microextraction (SPME) methods for analyzing trace levels of pesticides in environmental samples. Its ability to form stable derivatives enhances detection sensitivity and specificity in gas chromatography-mass spectrometry (GC-MS) applications .
  • Chromophoric Labeling : It has been used for chromophoric labeling of amino acids, facilitating their detection in complex biological matrices through high-performance liquid chromatography (HPLC) .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Case Study 1 : A study on the synthesis of novel amide derivatives showed promising results in inhibiting Trypanosoma brucei, indicating potential therapeutic applications .
  • Case Study 2 : In analytical chemistry, researchers utilized this compound for the derivatization of phenolic compounds in urine samples, achieving high sensitivity in detection methods .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl , fluorine ) enhance electrophilicity of the sulfonyl chloride, favoring nucleophilic substitutions. Electron-donating groups (e.g., dimethylamino ) reduce reactivity but improve solubility in polar solvents.

Biological Activity :

  • Fluorinated derivatives (e.g., 4-fluorobenzamido) are prioritized in drug discovery due to improved metabolic stability and target binding .
  • Chlorinated analogs (e.g., 5-chloropentanamido) are used in agrochemicals for enhanced pesticidal activity .

Synthetic Yields :

  • Para-substituted sulfonyl chlorides (e.g., 4-tert-butylbenzene-1-sulfonyl chloride) are synthesized in 72–81% yields under similar fusion conditions , suggesting substituent bulkiness minimally impacts efficiency.
  • Sterically hindered meta-substituted derivatives (e.g., 3-fluorobenzyloxy ) may require specialized purification methods, as seen in compound 41 (15% yield after column chromatography) .

Pharmaceutical Development

  • This compound is a key intermediate in ADAM-17 inhibitors (anticancer agents) and antipyrine derivatives (anti-inflammatory drugs) .
  • 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride demonstrates efficacy in neurological and metabolic disorder drug candidates .

Agrochemical Innovation

  • Chlorinated sulfonamides exhibit potent herbicidal and fungicidal activity, with fluorine improving environmental persistence .

Material Science

  • Sulfonyl chlorides with trifluoromethyl or tert-butyl groups are used in polymer cross-linking agents due to their thermal stability .

Biological Activity

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The fluorobenzamido moiety may also influence its pharmacological properties, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClFNO3S
  • CAS Number : 1016713-31-7
  • SMILES Notation : C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F

The structure consists of a benzene ring substituted with a sulfonyl chloride and a fluorobenzamide group, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. In vitro assays indicate that this compound may inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, including carbonic anhydrases, which are implicated in various physiological processes and disease states.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization :
    • The compound was synthesized using standard methods involving the reaction of 4-fluorobenzamide with benzene-1-sulfonyl chloride. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
  • Antimicrobial Assays :
    • In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
  • Cancer Cell Line Studies :
    • A research team investigated the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment led to a decrease in cell viability and increased markers of apoptosis, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar sulfonamide compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateYes
SulfanilamideModerateLowYes
Benzene sulfonamideLowModerateYes

Q & A

Q. What are the optimized synthetic routes for 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride?

The synthesis typically involves a multi-step approach:

Sulfonation : React 4-fluorobenzoic acid with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.

Amidation : Introduce the benzamido group via coupling with aniline derivatives. For example, react 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under inert atmosphere .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.

Q. Key Considerations :

  • Moisture-sensitive steps require anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential Methods :

  • IR Spectroscopy : Identify functional groups:
    • S=O stretch (SO₂Cl): ~1200 cm⁻¹ .
    • C=O stretch (amide): ~1650 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • Aromatic protons: δ 7.5–8.5 ppm (splitting patterns confirm substitution).
    • Amide NH: δ ~10 ppm (broad, exchangeable) .
  • ¹³C NMR : Confirm sulfonyl chloride (δ ~125–135 ppm) and amide carbonyl (δ ~170 ppm).

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. How should this compound be stored to ensure stability?

Storage Protocol :

  • Temperature : –20°C in airtight, amber vials to prevent light-induced degradation.
  • Desiccant : Include molecular sieves (3Å) to absorb moisture.
  • Handling : Use gloveboxes or Schlenk lines under nitrogen to avoid hydrolysis .

Advanced Questions

Q. How does the 4-fluorobenzamido substituent influence reactivity compared to other sulfonyl chlorides?

Comparative Reactivity :

  • Electron-Withdrawing Effects : The fluorine atom and amide group enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols).
  • Steric Effects : The bulky benzamido group may reduce reactivity toward sterically hindered nucleophiles compared to simpler analogs like 4-methylbenzenesulfonyl chloride .

Q. Applications :

  • Proteomics : Reacts selectively with lysine residues in proteins for structural studies.
  • Medicinal Chemistry : Serves as a precursor for sulfonamide-based inhibitors (e.g., Bcl-2 inhibitors) .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Troubleshooting Steps :

Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

Isotopic Labeling : Perform deuteration experiments to confirm exchangeable protons (e.g., amide NH).

Advanced NMR : Utilize 2D techniques (COSY, HSQC) to resolve overlapping signals .

X-ray Crystallography : Resolve structural ambiguities if single crystals are obtainable .

Q. What alternative synthetic strategies exist for introducing the fluorobenzamido group?

Method Comparison :

Method Conditions Yield Reference
Direct AmidationDCC, DMAP, CH₂Cl₂, 0°C → RT60–70%
Ullmann CouplingCuI, K₂CO₃, DMF, 100°C50–55%
Microwave-AssistedHATU, DIPEA, DMF, 100°C, 30 min75–80%

Optimization Tips : Microwave methods reduce reaction time but require specialized equipment.

Q. What are the implications of trace moisture in reactions involving this compound?

Moisture Sensitivity :

  • Hydrolysis of sulfonyl chloride to sulfonic acid (detectable via IR loss of ~1200 cm⁻¹ peak).
  • Mitigation: Pre-dry solvents (MgSO₄), use molecular sieves, and employ inert gas purges .

Q. Table 1: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Reference
S=O (SO₂Cl)1180–1204
C=O (amide)1640–1680

Q. Table 2: Comparative Reactivity of Sulfonyl Chlorides

CompoundReactivity with AnilineReference
4-(4-Fluorobenzamido) derivativeHigh
4-Trifluoromethyl analogModerate
4-Methyl analogLow

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